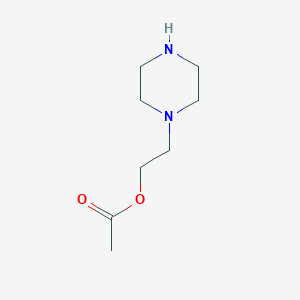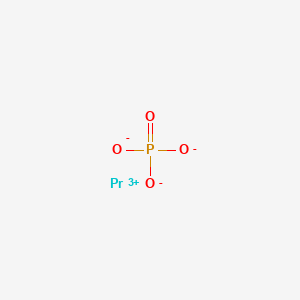
磷酸镨
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Praseodymium phosphate is a useful research compound. Its molecular formula is H3O4PPr and its molecular weight is 238.903 g/mol. The purity is usually 95%.
The exact mass of the compound Praseodymium phosphate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Praseodymium phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Praseodymium phosphate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
温度传感
磷酸镨基质 MI(Na, Li, K)Pr(PO3)4 和 PrP5O14 已被研究其温度传感性能。这些材料因其在不同温度下的荧光特性而受到研究,在精确温度测量应用中具有潜力 (Gharouel 等,2018).
相结构和微观结构
磷酸镨被用作三价小锕系元素镎的替代物,合成单斜磷灰石型 Ce1−xPrxPO4 固溶体。这些固溶体因其结构和成分特性而具有重要意义,使其与包括核材料在内的各个领域相关 (曾等,2014).
光学性质
含有磷酸镨的磷酸铜玻璃的光学性质非常显着。这些性质包括光吸收边缘和红外光吸收光谱的变化,这对于在光子学和材料科学中的应用至关重要 (Kutub 等,1986).
发光特性
已经分析了磷酸镨和磷酸镨/镱掺杂的复磷酸镥的发光特性。这项研究为在照明和显示技术中使用这些材料提供了宝贵的见解 (Legendziewicz 等,2008).
耐腐蚀性和细胞相容性
离子注入的 TiN 涂层显示出在血浆中的耐腐蚀性和细胞相容性。此特性对于心血管应用特别有价值 (张等,2015).
磷酸盐玻璃中的能量转移
三价铥到三价磷酸镨在磷酸钠玻璃中的能量转移对于理解离子对弛豫过程非常重要,这与发光材料领域相关 (Joshi & Joshi, 1992).
安全和危害
Praseodymium (III) phosphate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
作用机制
Target of Action
Praseodymium phosphate is an inorganic compound with the chemical formula PrPO4 . It is primarily used in electronics, semiconductor, and flat panel displays . The compound’s primary targets are therefore electronic and optical devices where it is used to deposit uniform thin film coatings .
Mode of Action
Praseodymium phosphate interacts with its targets by forming a coating layer. This interaction is facilitated through a process known as sputtering, where the praseodymium phosphate is used to deposit a thin film onto the target substrate . The presence of Pr3+ ions can substantially change the structure of the outer membrane of cells .
Biochemical Pathways
The phosphorus cycle is a fundamental component of cellular metabolism, important for maintaining carbon homeostasis, providing precursors for nucleotide and amino acid biosynthesis, providing reducing molecules for anabolism, and combating oxidative stress .
Pharmacokinetics
The pharmacokinetics of praseodymium, a component of praseodymium phosphate, has been studied. In blood, Pr and Ce half-lives for the initial phase (t1/2 α) increased with increasing doses, while their half-lives for the terminal phase (t1/2 β) were similar at both doses . In urine, a minor excretion route, no significant effect of the dose on the cumulative excretion was apparent .
Result of Action
The action of praseodymium phosphate results in the formation of a thin film coating on the target substrate, altering its properties. For example, in electronic and optical devices, this can enhance performance or provide specific desired characteristics . On a cellular level, the presence of Pr3+ ions can substantially change the structure of the outer membrane .
Action Environment
Environmental factors can influence the action of praseodymium phosphate. For example, in the context of the phosphorus cycle, factors such as pH, dissolved oxygen (DO), and redox potential (ORP) can affect the transformation and mobility of phosphorus . These factors can, in turn, influence the efficacy and stability of praseodymium phosphate in its various applications.
属性
| { "Design of the Synthesis Pathway": "Praseodymium phosphate can be synthesized by precipitation method using praseodymium nitrate and sodium phosphate as starting materials.", "Starting Materials": ["Praseodymium nitrate", "Sodium phosphate"], "Reaction": [ "1. Dissolve praseodymium nitrate in distilled water to form a clear solution.", "2. Dissolve sodium phosphate in distilled water to form a clear solution.", "3. Slowly add the sodium phosphate solution to the praseodymium nitrate solution with constant stirring.", "4. The addition of sodium phosphate solution will cause the formation of a white precipitate of praseodymium phosphate.", "5. Filter the precipitate and wash it with distilled water to remove any impurities.", "6. Dry the obtained praseodymium phosphate powder in an oven at a temperature of 100°C.", "7. The obtained product can be characterized using various analytical techniques such as XRD, FTIR, and SEM." ] } | |
CAS 编号 |
14298-31-8 |
分子式 |
H3O4PPr |
分子量 |
238.903 g/mol |
IUPAC 名称 |
phosphoric acid;praseodymium |
InChI |
InChI=1S/H3O4P.Pr/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI 键 |
IIKUFFGDYOMRRC-UHFFFAOYSA-N |
SMILES |
[O-]P(=O)([O-])[O-].[Pr+3] |
规范 SMILES |
OP(=O)(O)O.[Pr] |
| 14298-31-8 | |
Pictograms |
Irritant |
产品来源 |
United States |
Q1: What is the structural significance of praseodymium in phosphate glasses?
A1: Research indicates that both cerium and praseodymium primarily occupy modifying sites within phosphate glass structures []. This means they disrupt the network formed by phosphate units, potentially influencing properties like glass transition temperature and density.
Q2: How does the ratio of Pr3+ to Pr4+ affect the properties of praseodymium phosphate glasses?
A2: Interestingly, studies using Raman spectroscopy revealed no significant changes in the spectra of praseodymium phosphate glasses with varying Pr3+/Pr4+ ratios []. This suggests that the ratio might not be a primary factor influencing the vibrational modes and overall structure of these glasses.
Q3: Beyond glasses, what other forms of praseodymium phosphate exist and what are their potential applications?
A3: Praseodymium phosphate can also form monocrystals with varying alkali metal ions like sodium, lithium, and potassium (e.g., NaPr(PO3)4) []. These crystals exhibit luminescence properties, particularly strong emissions in the ultraviolet range when excited by electrons. This characteristic makes them promising candidates for applications in lighting and scintillation technologies [].
Q4: What other optical properties have been investigated in praseodymium phosphate materials?
A4: Several studies have explored the optical properties of praseodymium phosphate glasses, including investigations into their dielectric properties [], electrical conductivity [], optical energy gap [], and optical absorption spectra []. These studies contribute to a deeper understanding of the material's interaction with light and its potential in various optical applications.
Q5: Has the thermal behavior of praseodymium phosphate been investigated?
A5: Yes, researchers have investigated the fluorescence intensity ratio and lifetime of praseodymium phosphates as a potential method for temperature sensing []. This suggests that these materials might possess temperature-dependent optical properties suitable for such applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


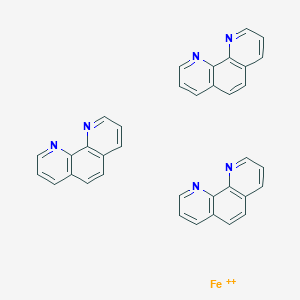
![2,3-Dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B80954.png)
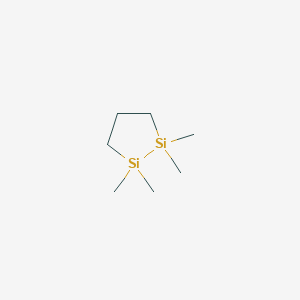

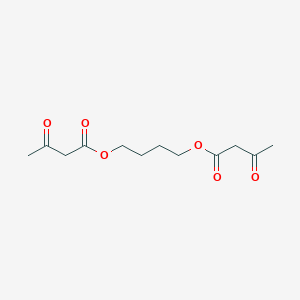
![Triberyllium;dioxido(oxo)silane;oxo-bis[(2-oxo-1,3,2,4-dioxasilalumetan-4-yl)oxy]silane](/img/structure/B80958.png)
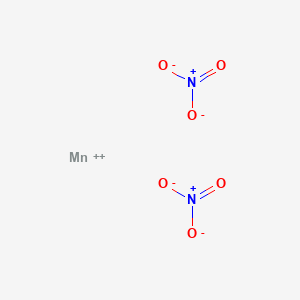
![N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B80962.png)
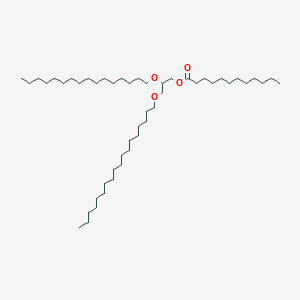
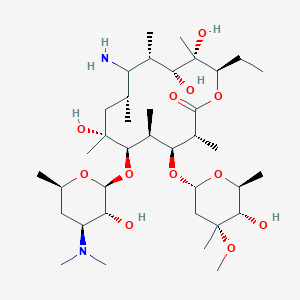
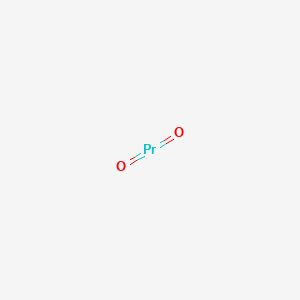
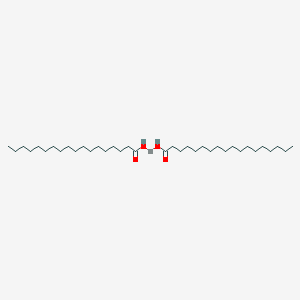
![(E)-3-[2-(4-Pyridyl)vinyl]pyridine](/img/structure/B80979.png)
